molecular formula C13H15NO3 B12326569 Methyl 4-oxo-3-phenylpiperidine-1-carboxylate

Methyl 4-oxo-3-phenylpiperidine-1-carboxylate

Cat. No.: B12326569
M. Wt: 233.26 g/mol
InChI Key: PFPQYRIQARORJS-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-phenylpiperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring substituted with a phenyl group at position 3, a carbonyl group at position 4, and a methyl carboxylate moiety at position 1. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol. This compound is structurally significant in medicinal chemistry due to its piperidine scaffold, which is a common motif in bioactive molecules targeting neurological and metabolic disorders. The compound’s synthesis typically involves cyclization or functionalization of preformed piperidine derivatives, often under catalytic conditions. While its exact biological activity remains under investigation, analogs of this structure have demonstrated affinity for receptors such as σ-opioid and NMDA modulators.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 4-oxo-3-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C13H15NO3/c1-17-13(16)14-8-7-12(15)11(9-14)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3

InChI Key

PFPQYRIQARORJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC(=O)C(C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Piperidinecarboxylic acid, 4-oxo-3-phenyl-, methyl ester can be achieved through several synthetic routes. One common method involves the esterification of 1-Piperidinecarboxylic acid, 4-oxo-3-phenyl- with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to its methyl ester derivative .

Industrial production methods often involve the use of more efficient and scalable processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

1-Piperidinecarboxylic acid, 4-oxo-3-phenyl-, methyl ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .

Scientific Research Applications

Chemistry

Methyl 4-oxo-3-phenylpiperidine-1-carboxylate is utilized as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating derivatives with specific properties. The compound can participate in:

  • Oxidation : Transforming the carbonyl group into N-oxides or other derivatives.
  • Reduction : Converting carbonyls to alcohols using reducing agents like sodium borohydride.
  • Substitution Reactions : Engaging in nucleophilic substitutions with alkyl halides or acyl chlorides.

Biological Research

The compound is under investigation for its potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may inhibit the growth of various bacterial strains, potentially disrupting cell wall synthesis or metabolic pathways.
  • Anticancer Potential : Research has shown that this compound may induce apoptosis in cancer cells. For instance, studies on similar piperidine derivatives have demonstrated their ability to modulate signaling pathways related to cell proliferation and survival.

Medicinal Chemistry

Ongoing research aims to explore the therapeutic potential of this compound for various diseases. Its interactions with specific molecular targets could lead to the development of new drugs aimed at treating conditions such as cancer and bacterial infections.

Case Study 1: Antimicrobial Activity

In a study examining various piperidine derivatives, this compound was found to exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study 2: Anticancer Effects

Research involving cancer cell lines demonstrated that this compound could induce apoptosis through the activation of pro-apoptotic signaling pathways. The study revealed increased expression levels of apoptosis-promoting genes such as p53 and Bax, suggesting a potential role in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-oxo-3-phenylpiperidine-1-carboxylate belongs to a broader class of substituted piperidine carboxylates. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Differences References
This compound C₁₃H₁₅NO₃ 233.26 3-phenyl, 4-oxo, 1-carbomethoxy Baseline compound; neutral ester, moderate polarity
tert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylate C₁₆H₂₁NO₃ 275.34 3-phenyl, 4-oxo, 1-tert-butyl carbamate Increased steric bulk due to tert-butyl group; enhanced stability under acidic conditions
Methyl 1-(2-phenylethyl)-4-oxo-piperidine-3-carboxylate C₁₅H₁₉NO₃ 261.32 3-carbomethoxy, 4-oxo, 1-phenethyl Extended alkyl chain at N1; potential for enhanced lipophilicity and membrane permeation
Ethyl 4-oxo-piperidine-3-carboxylate hydrochloride C₈H₁₃NO₃·HCl 219.65 3-carbethoxy, 4-oxo, protonated amine Salt form improves solubility; hydrochloride enhances crystallinity for X-ray studies

Key Findings :

Substituent Effects on Stability: The tert-butyl carbamate analog (C₁₆H₂₁NO₃) exhibits superior stability compared to the methyl ester due to steric protection of the carbamate group, making it preferable for prolonged storage. The hydrochloride salt of ethyl 4-oxo-piperidine-3-carboxylate (C₈H₁₃NO₃·HCl) demonstrates enhanced crystallinity, facilitating structural validation via X-ray diffraction.

Synthetic Utility :

  • This compound serves as a versatile intermediate for further functionalization, such as N-alkylation or ketone reduction, to generate diverse piperidine libraries.
  • In contrast, tert-butyl derivatives (e.g., CAS 632352-56-8) are often used in peptide coupling reactions due to their orthogonal protecting group compatibility.

Structural Insights: Crystallographic studies of related piperidine carboxylates (e.g., benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate) reveal non-planar puckering of the piperidine ring, which influences hydrogen-bonding patterns and crystal packing.

Biological Activity

Methyl 4-oxo-3-phenylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article delves into its biological activity, synthesis methods, and related case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₅NO₃ and a molecular weight of approximately 233.26 g/mol. The compound features a piperidine ring, a carbonyl group (C=O), and a carboxylate group (COO⁻), which are critical for its biological activity. The compound's density is reported at 1.191 g/cm³ with a boiling point of 370.3ºC at standard atmospheric pressure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperidine ring enhances binding affinity to these targets, making it a promising candidate for drug development in several therapeutic areas, including analgesics, anti-inflammatory agents, and neuroprotective drugs.

Biological Activities

Research indicates that derivatives of piperidine compounds exhibit varied activities against different biological targets. This compound has shown potential in the following areas:

1. Analgesic Activity:

  • Compounds with similar structures have been explored for their analgesic properties, suggesting that this compound may also exhibit pain-relieving effects.

2. Anti-inflammatory Effects:

3. Neuroprotective Properties:

  • Its potential role as a neuroprotective agent has been noted, particularly in the context of neurological disorders where piperidine derivatives have been utilized.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Study on Cancer Therapy:
A recent investigation into piperidine derivatives demonstrated that certain analogs exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound could be further evaluated for anticancer activity .

Structure–Activity Relationship (SAR) Studies:
Research has focused on the SAR of piperidine compounds, revealing that modifications to the piperidine ring can enhance biological activity. For instance, introducing different substituents at specific positions on the ring has led to improved efficacy against various targets .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
Ethyl 1-methyl-4-oxo-5-phenylpiperidine-3-carboxylateC₁₅H₁₉NO₃Contains an ethyl group instead of a methyl group
1-Methyl-4-oxo-5-phenyldihydropyridineC₁₄H₁₉NO₂Features a dihydropyridine structure
Nipecotic acidC₇H₁₃NO₂A simpler piperidine derivative with different properties

The unique functional groups present in this compound may enhance its biological activity compared to these similar compounds.

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